molecular formula C14H18BrN3O2 B12228887 4-(5-Bromopyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine

4-(5-Bromopyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B12228887
M. Wt: 340.22 g/mol
InChI Key: FPUWIQRNNFAHRI-UHFFFAOYSA-N
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Description

4-(5-Bromopyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromopyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of a bromine atom to the pyridine ring.

    Coupling Reaction: Formation of the pyrrolidine-1-carbonyl group through a coupling reaction.

    Cyclization: Formation of the morpholine ring through cyclization reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms in the pyrrolidine and morpholine rings.

    Reduction: Reduction reactions might target the bromine atom or other functional groups.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Organolithium reagents, Grignard reagents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom might yield various derivatives with different functional groups.

Scientific Research Applications

4-(5-Bromopyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-(5-Bromopyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Chloropyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine
  • 4-(5-Fluoropyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine
  • 4-(5-Methylpyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine

Uniqueness

The uniqueness of 4-(5-Bromopyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine lies in the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogenated derivatives.

Properties

Molecular Formula

C14H18BrN3O2

Molecular Weight

340.22 g/mol

IUPAC Name

[4-(5-bromopyridin-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C14H18BrN3O2/c15-11-3-4-13(16-9-11)18-7-8-20-12(10-18)14(19)17-5-1-2-6-17/h3-4,9,12H,1-2,5-8,10H2

InChI Key

FPUWIQRNNFAHRI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)C3=NC=C(C=C3)Br

Origin of Product

United States

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